molecular formula C7H5BClF3O2 B1587380 4-Chloro-2-(trifluoromethyl)phenylboronic acid CAS No. 313545-41-4

4-Chloro-2-(trifluoromethyl)phenylboronic acid

Cat. No. B1587380
M. Wt: 224.37 g/mol
InChI Key: YAPBOBGBYQQYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a chemical compound with the molecular formula C7H5BClF3O2 and a molecular weight of 224.37 . It appears as a white to pale yellowish brown crystalline powder .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid is represented by the formula C7H5BClF3O2 . The compound contains a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)phenylboronic Acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a solid at 20°C . It has a melting point of 182°C and is soluble in methanol .

Scientific Research Applications

Catalysis in Amidation Reactions

4-Chloro-2-(trifluoromethyl)phenylboronic acid plays a significant role in catalyzing reactions. For instance, a derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, is highly effective in catalyzing dehydrative amidation between carboxylic acids and amines. This catalyst is pivotal in α-dipeptide synthesis, with the ortho-substituent of boronic acid crucial in accelerating the reaction (Wang, Lu, & Ishihara, 2018).

Synthesis of Pharmaceutical Intermediates

4-Chloro-2-(trifluoromethyl)phenylboronic acid is an important pharmaceutical intermediate. Studies have focused on its synthesis, introducing high-production-and-purity methods suitable for industrial applications. The structure of these products has been verified using IR, 1H NMR, and 13C NMR techniques (Yuan-long, 2007).

Transition Metal Trifluoromethyl Complexes

This compound contributes to the study of transition metal trifluoromethyl complexes, which are fundamental in trifluoromethylation chemistry. Research in this area includes the synthesis, isolation, and characterization of new complexes, providing insights into the structure and reactivity of Cu(III) trifluoromethyl complexes (Zhang & Bie, 2016).

Enhancing Silylation Reactions

In ruthenium-catalyzed aromatic C-H silylation, derivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, such as trifluoromethyl-substituted phenylboronic acids, enable selective silylation. This process yields silylated products utilized in Suzuki-Miyaura coupling and other reactions (Ihara & Suginome, 2009).

In Electroluminescent Properties Research

This compound is also significant in synthesizing mono-cyclometalated Pt(II) complexes with electroluminescent properties. It's used as a chromophoric N∧C cyclometalated ligand in the synthesis of these complexes, highlighting its utility in materials science (Ionkin, Marshall, & Wang, 2005).

Antibacterial Activity

Phenylboronic acids, including derivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, are studied for their antibacterial potency. Investigations include assessing physicochemical, structural, antimicrobial, and spectroscopic properties. Such compounds show potential interactions with bacterial enzymes, like LeuRS of Escherichia coli, indicating their relevance in antibacterial research (Adamczyk-Woźniak et al., 2021).

Diagnostic and Therapeutic Applications

Phenylboronic acid-decorated polymeric nanomaterials, involvingderivatives of 4-Chloro-2-(trifluoromethyl)phenylboronic acid, are utilized in advanced bio-applications. These compounds form reversible complexes with polyols, including sugars, diols, and diphenols, making them useful in drug delivery systems and biosensors. Their unique chemistry is exploited for diagnostic and therapeutic purposes, particularly in interactions with glucose and sialic acid (Lan & Guo, 2019).

Optical Modulation in Nanotechnology

In nanotechnology, phenyl boronic acids like 4-Chloro-2-(trifluoromethyl)phenylboronic acid are used to modulate the optical properties of single-walled carbon nanotubes (SWNT). These compounds are conjugated to polymers like polyethylene glycol, allowing SWNT to be used in applications like saccharide recognition and photoluminescence quantum yield studies. This showcases the compound's role in developing advanced nanomaterials for various applications, including biosensing and imaging (Mu et al., 2012).

Supramolecular Assemblies

4-Chloro-2-(trifluoromethyl)phenylboronic acid is instrumental in designing supramolecular assemblies. It forms hydrogen bonds with hetero N-atoms, leading to the creation of complex molecular structures. These properties are significant in the fields of crystal engineering and materials science, where such assemblies have potential applications (Pedireddi & Seethalekshmi, 2004).

Safety And Hazards

4-Chloro-2-(trifluoromethyl)phenylboronic Acid can cause skin and eye irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

[4-chloro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPBOBGBYQQYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376837
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)phenylboronic acid

CAS RN

313545-41-4
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)phenylboronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(trifluoromethyl)phenylboronic acid

Citations

For This Compound
4
Citations
SR Hareesh, V Venkatalakshmi… - Journal of Applicable …, 2014 - researchgate.net
The paper presents the synthesis of some new amides containing pyrimidine as core moiety 6a-e by the reaction between acid 4 with different substituted amines in the presence of …
Number of citations: 0 www.researchgate.net
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
RS Gross, Z Guo, B Dyck, T Coon… - Journal of medicinal …, 2005 - ACS Publications
Antagonists of the corticotropin-releasing factor (CRF) neuropeptide should prove to be effective in treating stress and anxiety-related disorders. In an effort to identify antagonists with …
Number of citations: 56 pubs.acs.org
SR Hareesh, V Venkatalakshmi… - 2017 - wjpr.s3.ap-south-1.amazonaws.com
The paper presents the synthesis of some new amides containing pyrimidine as core moiety 6a-e by the reaction between acid 4 with different substituted amines in the presence of …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.